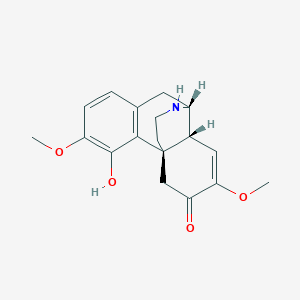

N-demethylsinomenine

Description

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(1S,9R,10R)-3-hydroxy-4,12-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |

InChI |

InChI=1S/C18H21NO4/c1-22-14-4-3-10-7-12-11-8-15(23-2)13(20)9-18(11,5-6-19-12)16(10)17(14)21/h3-4,8,11-12,19,21H,5-7,9H2,1-2H3/t11-,12+,18-/m0/s1 |

InChI Key |

BJJRDCBDIOEIKD-IUUKEHGRSA-N |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3[C@H]4[C@]2(CCN3)CC(=O)C(=C4)OC)C=C1)O |

Canonical SMILES |

COC1=C(C2=C(CC3C4C2(CCN3)CC(=O)C(=C4)OC)C=C1)O |

Synonyms |

N-demethylsinomenine |

Origin of Product |

United States |

Foundational & Exploratory

N-Demethylsinomenine from Sinomenium acutum: A Technical Guide for Drug Development Professionals

N-demethylsinomenine, an alkaloid naturally occurring in the medicinal plant Sinomenium acutum, is gaining significant attention within the scientific community for its potent pharmacological activities.[1][2][3] This morphinan derivative is also the principal active metabolite of sinomenine, another well-studied alkaloid from the same plant.[1][4][5] Preclinical studies have highlighted its potential as a novel therapeutic agent, particularly in the management of chronic pain.[4][5]

This technical guide provides a comprehensive overview of this compound, focusing on its origin, pharmacological properties, mechanisms of action, and the experimental methodologies used in its evaluation. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Origin and Isolation

This compound is an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, a climbing plant native to China and Japan.[6][7] This plant has a long history of use in traditional medicine for treating conditions like rheumatism and arthritis.[7] While it is a natural product, for research and development purposes, this compound can also be chemically synthesized.[3][8]

Pharmacological Profile

The primary therapeutic potential of this compound lies in its analgesic properties. It has demonstrated significant efficacy in attenuating chronic neuropathic and inflammatory pain in various animal models.[3][4][5] Unlike its parent compound sinomenine, this compound exhibits a more rapid onset of action in certain pain models.[1] Importantly, repeated administration does not appear to lead to analgesic tolerance, a common issue with many pain medications.[1][3][4]

Beyond analgesia, this compound is also being investigated for other bioactivities, including anti-inflammatory effects.[8][9] However, it is also noted to potentially activate mast cells via the MRGPRX2 receptor, which could be a consideration for hypersensitivity reactions.[8][10]

Mechanism of Action

The analgesic effects of this compound are predominantly mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4][5] Studies have shown that the anti-allodynic effects of this compound can be blocked by bicuculline, a selective GABA-A receptor antagonist.[4][5] The mechanism involves the regulation of specific GABA-A receptor subunits, primarily the α2-subunit (GABRA2) and to a lesser extent, the α3-subunit.[2]

By activating GABA-A receptors, this compound enhances inhibitory neurotransmission in the central nervous system, which is a critical pathway for pain modulation. This activation also leads to a reduction in neuroinflammation by suppressing the upregulation of pro-inflammatory cytokines such as TNF-α and IL-1β in the spinal cord and brain.[2][11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vivo Analgesic Efficacy in Mouse Models of Chronic Pain

| Pain Model | Compound | Administration Route | ED₅₀ (95% Confidence Limits) | Maximum Possible Effect (% MPE) at 40 mg/kg | Reference |

| Chronic Constriction Injury (CCI) | This compound | Intraperitoneal (i.p.) | 28.4 (20.5, 39.4) mg/kg | 63.7% | [5] |

| Chronic Constriction Injury (CCI) | Sinomenine | Intraperitoneal (i.p.) | 20.1 (12.9, 31.5) mg/kg | 65.7% | [5] |

| Complete Freund's Adjuvant (CFA) | This compound | Intraperitoneal (i.p.) | 21.5 (18.2, 25.5) mg/kg | 83.0% | [5] |

| Complete Freund's Adjuvant (CFA) | Sinomenine | Intraperitoneal (i.p.) | 30.1 (22.3, 40.5) mg/kg | 63.0% | [5] |

ED₅₀ (Median Effective Dose) is the dose that produces 50% of the maximal response.[12]

Table 2: Preclinical Pharmacokinetic Parameters in Rats

| Administration Route | Dose | Tmax (h) | Absolute Bioavailability (%) | Reference |

| Intragastric (i.g.) | 10 mg/kg | ~3 | 30.46% (mean) | [10] |

| Intragastric (i.g.) | 20 mg/kg | ~3 | 30.46% (mean) | [10] |

| Intragastric (i.g.) | 40 mg/kg | ~3 | 30.46% (mean) | [10] |

Tmax is the time to reach maximum plasma concentration.

Key Experimental Protocols

Isolation from Sinomenium acutum

A common method for isolating alkaloids from S. acutum involves centrifugal partition chromatography (CPC).

-

Extraction : The ground plant material (e.g., rhizome) is subjected to reflux extraction with 50% aqueous ethanol. The resulting extract is filtered and evaporated to yield a crude extract.[13]

-

Solvent System Selection : A two-phase solvent system is selected based on the partition coefficients (K values) of the target compounds. For sinomenine and related alkaloids, a system like n-butanol–acetonitrile–water (e.g., 10:2:8, v/v/v) with the addition of triethylamine to maintain the alkaloids in their free form is effective.[13]

-

CPC Separation : The crude extract is dissolved in the solvent mixture and injected into the CPC column. The separation is run in a dual mode (ascending then descending) to ensure high recovery. Fractions are collected based on UV detection (e.g., at 254 and 280 nm).[13]

-

Further Purification : The active fractions from CPC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[13]

Animal Models for Analgesia Assessment

1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain This model involves surgical ligation of the sciatic nerve in rodents, leading to nerve injury-induced pain hypersensitivity.[5]

-

Procedure : Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are tied around it, causing a constriction that induces neuropathic pain symptoms like mechanical allodynia.[5]

-

Assessment : Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. A decrease in the paw withdrawal threshold (PWT) indicates hypersensitivity. The analgesic effect of this compound is quantified by its ability to increase the PWT.[3][5]

2. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain This model induces persistent inflammation and pain hypersensitivity.[5]

-

Procedure : A solution of CFA is injected into the plantar surface of the mouse's hind paw. This induces a robust inflammatory response, characterized by swelling, redness, and hyperalgesia.[5]

-

Assessment : Mechanical allodynia is measured using von Frey filaments, similar to the CCI model. The efficacy of this compound is determined by its ability to reverse the CFA-induced decrease in PWT.[3][5]

Quantification of this compound in Plasma

An ultra-high performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method is used for the pharmacokinetic analysis of this compound.

-

Sample Preparation : Plasma samples are prepared using liquid-liquid extraction with ethyl acetate.[14]

-

Chromatographic Separation : Separation is achieved on a C18 column using a mobile phase consisting of an aqueous phase (e.g., 0.35% acetic acid-10 mM ammonium acetate buffer) and an organic phase (e.g., acetonitrile).[14]

-

Mass Spectrometry Detection : Detection is performed using a mass spectrometer in the positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to detect specific ion pairs for this compound (e.g., 316/239) and an internal standard.[14]

-

Validation : The method is validated for linearity, precision, accuracy, recovery, and stability to ensure reliable quantification.[14]

Visualizations

Signaling and Experimental Diagrams

Caption: Proposed analgesic signaling pathway of this compound.

Caption: Workflow for preclinical evaluation of this compound's analgesic effects.

References

- 1. Anti-allodynic effects of this compound, an active metabolite of sinomenine, in a mouse model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N‐Demethylsinomenine Relieves Neuropathic Pain in Male Mice Mainly via Regulating α2‐Subtype GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sinomenine - Wikipedia [en.wikipedia.org]

- 8. This compound metabolite and its prototype sinomenine activate mast cells via MRGPRX2 and aggravate anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound metabolite and its prototype sinomenine activate mast cells via MRGPRX2 and aggravate anaphylaxis [frontiersin.org]

- 10. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method - PMC [pmc.ncbi.nlm.nih.gov]

N-Demethylsinomenine: A Technical Guide to its Chemical Profile and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-demethylsinomenine (NDSM) is a natural alkaloid and the primary active metabolite of sinomenine, a compound extracted from the medicinal plant Sinomenium acutum. Possessing a morphinan scaffold, NDSM has garnered significant attention for its potent analgesic properties, particularly in models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound. Detailed experimental protocols for key in vivo and in vitro assays are provided, alongside a summary of its pharmacokinetic profile. The primary mechanism of action, involving the modulation of GABAergic neurotransmission and neuroinflammation, is discussed and visually represented through signaling pathway diagrams. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel analgesic therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a tetracyclic alkaloid with the IUPAC name (+)-4-Hydroxy-3,7-dimethoxy-7,8-didehydromorphinan-6-one.[1] Its chemical structure is characterized by a morphinan core, which it shares with other opioid compounds; however, its pharmacological activity is distinct.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₄ | [2] |

| Molecular Weight | 315.4 g/mol | [2] |

| IUPAC Name | (1S,9R,10R)-3-hydroxy-4,12-dimethoxy-17-azatetracyclo[7.5.3.0¹,¹⁰.0²,⁷]heptadeca-2(7),3,5,11-tetraen-13-one | [2] |

| SMILES | COC1=C(C2=C(C[C@@H]3[C@H]4[C@]2(CCN3)CC(=O)C(=C4)OC)C=C1)O | [2] |

| PubChem CID | 9861678 | [2] |

| Melting Point | Not experimentally reported in the reviewed literature. | - |

| Solubility | Poorly soluble in water. Soluble in 10% DMSO for in vitro studies and in 0.9% saline for in vivo administration.[1] | - |

| XlogP | 1.7 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Synthesis and Isolation

This compound can be obtained through two primary methods:

-

Isolation from Natural Sources: It is a naturally occurring compound found in the stems of Sinomenium acutum.[3][4]

Pharmacological Properties and Mechanism of Action

This compound has demonstrated significant analgesic effects in various preclinical pain models, including neuropathic and inflammatory pain.[6][7] Its primary mechanism of action is believed to be mediated through the enhancement of GABAergic inhibition and the suppression of neuroinflammation.

Modulation of GABAA Receptors

The analgesic effects of NDSM are primarily attributed to its interaction with γ-aminobutyric acid type A (GABAₐ) receptors.[6][7] Studies have shown that the anti-allodynic effects of NDSM can be blocked by the selective GABAₐ receptor antagonist, bicuculline.[6][7] Further research has pinpointed the involvement of specific GABAₐ receptor subtypes, with evidence suggesting that the analgesic actions are mainly mediated by the α2 and partially by the α3 subunits.[8] It is important to note that it is currently unclear whether NDSM acts as a direct agonist at GABAₐ receptors or if it indirectly enhances GABAergic signaling.[1]

Anti-inflammatory Effects

In addition to its effects on the GABAergic system, this compound exhibits anti-inflammatory properties that contribute to its analgesic profile. In animal models of neuropathic pain, NDSM treatment has been shown to reverse the upregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the spinal cord and brain.[8]

Interaction with MRGPRX2

Recent studies have also investigated the interaction of this compound with the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is implicated in mast cell activation and anaphylactoid reactions.[9] While its parent compound, sinomenine, is known to activate MRGPRX2, the role of NDSM in this pathway is an area of ongoing investigation.[9]

Signaling Pathways and Experimental Workflows

References

- 1. scispace.com [scispace.com]

- 2. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]

- 3. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N‐Demethylsinomenine Relieves Neuropathic Pain in Male Mice Mainly via Regulating α2‐Subtype GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharma.uzh.ch [pharma.uzh.ch]

- 8. researchgate.net [researchgate.net]

- 9. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-demethylsinomenine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-demethylsinomenine. Due to the limited availability of direct quantitative solubility studies for this compound, this guide also includes solubility information for its parent compound, sinomenine, and its hydrochloride salt, to provide a broader context for researchers. Furthermore, a detailed, generalized experimental protocol for determining the solubility of organic compounds is presented to aid in establishing in-house solubility profiles.

Core Solubility Data

Table 1: Solubility of this compound

| Solvent System | Solubility | Data Type |

| 0.9% Saline, Tween-80, DMSO (8:1:1 v/v/v) | Soluble (for in vivo administration) | Qualitative |

| 0.9% Saline | Soluble (for in vivo administration)[1] | Qualitative |

| 10% DMSO | Soluble (used for related compounds)[1] | Qualitative |

Table 2: Solubility of Sinomenine and its Hydrochloride Salt

| Compound | Solvent | Solubility | Data Type |

| Sinomenine | DMSO | Soluble to 65 mg/mL[2] | Quantitative |

| Sinomenine | DMSO | 148 mg/mL (sonication recommended)[3] | Quantitative |

| Sinomenine | DMSO | 210 mg/mL (with warming and ultrasonication)[4] | Quantitative |

| Sinomenine | Water | Slightly soluble[2][5] | Qualitative |

| Sinomenine | Water (pH adjusted to 1 with HCl) | 10 mg/mL (sonication recommended)[3] | Quantitative |

| Sinomenine | Ethanol | Soluble[2][5] | Qualitative |

| Sinomenine | Acetone | Soluble[2][5] | Qualitative |

| Sinomenine | Chloroform | Soluble[2][5] | Qualitative |

| Sinomenine | Diethyl ether | Slightly soluble[2][5] | Qualitative |

| Sinomenine | Benzene | Slightly soluble[2][5] | Qualitative |

| Sinomenine Hydrochloride | Water | ≥13.26 mg/mL[6] | Quantitative |

| Sinomenine Hydrochloride | Water | 20 mg/mL | Quantitative |

| Sinomenine Hydrochloride | DMSO | ≥14.7 mg/mL[6] | Quantitative |

| Sinomenine Hydrochloride | DMSO | 30 mg/mL[7] | Quantitative |

| Sinomenine Hydrochloride | DMF | 30 mg/mL[7] | Quantitative |

| Sinomenine Hydrochloride | Ethanol | Insoluble[6] | Qualitative |

| Sinomenine Hydrochloride | Ethanol | 5 mg/mL[7] | Quantitative |

| Sinomenine Hydrochloride | PBS (pH 7.2) | 5 mg/mL[7] | Quantitative |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, in various laboratory solvents. This protocol is based on the widely used shake-flask method, which is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

The compound of interest (e.g., this compound)

-

A range of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

-

Data Reporting:

Solubility should be reported in standard units such as mg/mL or mol/L, along with the temperature at which the measurement was performed.

Mandatory Visualizations

The following diagrams illustrate the proposed analgesic signaling pathway of this compound and a general workflow for its experimental solubility determination.

Caption: Proposed analgesic signaling pathway of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. scispace.com [scispace.com]

- 2. Sinomenine CAS#: 115-53-7 [m.chemicalbook.com]

- 3. Sinomenine | Opioid Receptor | NF-κB | Autophagy | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Professional Factory Sinomenine extract/Sinomenium Actum Rehd .et.wils./Orientvine Extract/Deoxyschizandrin - Solution - Summit Ingredients [summitplantextract.com]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

The Role of GABAA Receptors in N-demethylsinomenine Analgesia: A Technical Guide

Abstract

N-demethylsinomenine (NDS), an active metabolite of the plant alkaloid sinomenine, is emerging as a promising non-opioid analgesic candidate. A growing body of preclinical evidence demonstrates its efficacy in various pain models, with a mechanism of action distinct from traditional opioids. This technical guide provides an in-depth review of the pivotal role of the γ-aminobutyric acid type A (GABA-A) receptor system in mediating the analgesic effects of NDS. We consolidate quantitative data from key behavioral studies, detail the experimental protocols used to establish these findings, and present the hypothesized signaling pathways. This document highlights that while in vivo evidence strongly implicates GABA-A receptors, particularly the α2 and α3 subunits, direct in vitro characterization is a critical next step for drug development.

Introduction to this compound (NDS)

This compound is a natural morphinan alkaloid and the primary active metabolite of sinomenine, a compound isolated from the medicinal plant Sinomenium acutum.[1][2] While sinomenine itself has been investigated for its analgesic and anti-inflammatory properties, NDS has demonstrated potent anti-allodynic effects in models of postoperative, inflammatory, and neuropathic pain.[1][3] Crucially, its analgesic action is not reversed by opioid antagonists like naltrexone, indicating a non-opioid mechanism and positioning NDS as a valuable lead compound for developing safer pain therapeutics.[4]

The GABA-A Receptor: A Key Target in Nociception

The GABA-A receptor is a pentameric ligand-gated ion channel and the primary mediator of fast synaptic inhibition in the central nervous system.[2] Upon binding its endogenous ligand, GABA, the channel opens, allowing an influx of chloride ions (Cl⁻).[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thereby dampening neuronal excitability.[5] Modulation of GABA-A receptors is a well-established strategy for producing anxiolytic, sedative, and anticonvulsant effects.[6] Their role in pain processing is also critical, as enhancing GABAergic inhibition can suppress the transmission of nociceptive signals.

Evidence for GABA-A Receptor-Mediated Analgesia by NDS

The primary evidence linking NDS analgesia to the GABAergic system comes from in vivo antagonist studies. Pretreatment with bicuculline, a selective GABA-A receptor antagonist, almost completely blocks the anti-allodynic effects of NDS in mouse models of both neuropathic and inflammatory pain.[3][7] This strongly suggests that the analgesic activity of NDS is dependent on its interaction with GABA-A receptors.

Further investigation using viral-mediated gene silencing has pinpointed specific receptor subtypes. The analgesic effects of NDS were found to be completely blocked by silencing the GABRA2 gene (encoding the α2 subunit) and partially blocked by silencing the GABRA3 gene (encoding the α3 subunit).[8][9] Silencing of GABRA1 and GABRA5 had no impact.[8] This indicates that NDS likely acts as a positive allosteric modulator (PAM) with selectivity for GABA-A receptors containing α2 and α3 subunits.[2][8]

Quantitative Data from Preclinical Models

The following tables summarize key quantitative data from published in vivo studies. To date, direct in vitro data on binding affinities and electrophysiological potentiation for NDS have not been published.

Table 1: Analgesic Efficacy of this compound in Murine Pain Models

| Pain Model | Pain Assay | NDS Dose (mg/kg, i.p.) | Outcome Measure | Result | Citation |

| Inflammatory Pain (CFA) | Mechanical Allodynia | 10 - 40 | Dose-dependent attenuation | ED₅₀: 21.5 mg/kg | [3][7] |

| Inflammatory Pain (CFA) | Mechanical Allodynia | 40 | Maximum Possible Effect (%MPE) | 83.0% MPE | [7] |

| Neuropathic Pain (CCI) | Mechanical Allodynia | 10 - 40 | Dose-dependent attenuation | Significant anti-allodynia | [3] |

| Postoperative Pain | Mechanical Allodynia | 10 - 40 (s.c.) | Dose-dependent attenuation | Significant anti-allodynia | [1] |

| Neuropathic Pain (SNI) | Antagonist Blockade | 40 | Reversal of anti-allodynia | Analgesic effect completely blocked by silencing GABRA2 | [8][9] |

| Neuropathic Pain (SNI) | Antagonist Blockade | 40 | Reversal of anti-allodynia | Analgesic effect partially blocked by silencing GABRA3 | [8][9] |

| Inflammatory Pain (CFA) | Antagonist Blockade | 40 | Reversal of anti-allodynia | Anti-allodynic effect completely reversed by bicuculline | [3][7] |

Abbreviations: CFA (Complete Freund's Adjuvant); CCI (Chronic Constriction Injury); SNI (Spared Nerve Injury); i.p. (intraperitoneal); s.c. (subcutaneous); ED₅₀ (half-maximal effective dose).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vivo Pain Models

-

Chronic Constriction Injury (CCI) Model: This neuropathic pain model involves exposing the common sciatic nerve in anesthetized mice or rats.[1][10] Proximal to the nerve's trifurcation, 3-4 loose ligatures (e.g., 7-0 silk sutures) are tied around the nerve at approximately 1-mm intervals.[1] The constriction should be minimal, just enough to evoke a slight twitch. The incision is then closed. This injury leads to the development of persistent mechanical and thermal hypersensitivity in the ipsilateral paw, typically assessed 7-14 days post-surgery.[10][11]

-

Complete Freund's Adjuvant (CFA) Model: This inflammatory pain model is induced by a single subcutaneous injection of CFA (typically 20 µL) into the plantar surface of the mouse's hind paw.[9][12] CFA is a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, which induces an intense, localized inflammatory reaction characterized by edema, erythema, and robust, lasting pain hypersensitivity that develops over several days.[7][12] Behavioral testing is typically performed 1 to 5 days after injection.

Molecular Biology and Mechanistic Assays

-

Viral-Mediated GABRA Subunit Knockdown: To identify specific GABA-A receptor subunits involved, adeno-associated virus (AAV) vectors containing short-hairpin RNA (shRNA) targeting the mRNA of specific GABRA subunits (e.g., GABRA1, GABRA2, GABRA3, GABRA5) are used.[8][13] These vectors are stereotactically injected into relevant brain or spinal cord regions of the mice.[13] After a period to allow for viral expression and protein knockdown (typically 4-6 weeks), the analgesic effect of NDS is tested. Successful knockdown is confirmed post-mortem via Western blot or immunohistochemistry of the target tissue.[8][14]

-

Western Blotting for GABRA2 Expression: To confirm protein knockdown or analyze changes in protein expression, spinal cord or brain tissue is harvested and homogenized in a lysis buffer (e.g., RIPA buffer) with protease inhibitors.[15][16] Protein concentration is quantified (e.g., via BCA assay). Equal amounts of protein (20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the target protein (e.g., rabbit anti-GABRA2).[17][18] After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Proposed Protocols for In Vitro Characterization

While not yet published for NDS, the following standard protocols would be essential for its characterization.

-

Whole-Cell Patch-Clamp Electrophysiology:

-

Cell Preparation: Use HEK293 cells transiently or stably expressing specific combinations of human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2) or cultured primary neurons.

-

Recording: Obtain whole-cell recordings using a patch-clamp amplifier. Hold cells at a voltage of -60 to -80 mV.[19]

-

Drug Application: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline chloride current. Then, co-apply the same GABA concentration with varying concentrations of NDS to determine its modulatory effect.

-

Data Analysis: Measure the peak current amplitude in response to GABA alone and in the presence of NDS. Calculate the percent potentiation caused by NDS and determine its EC₅₀ for modulation.[20]

-

-

Radioligand Binding Assay:

-

Membrane Preparation: Homogenize rat brain tissue or membranes from cells expressing specific GABA-A receptor subtypes in a suitable buffer and prepare a crude membrane fraction via centrifugation.[21]

-

Assay: Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA site or [³H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of NDS.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration over glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the inhibition constant (Ki) or IC₅₀ of NDS for displacing the radioligand, which indicates its binding affinity for that site.[21]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway and the general workflow for its investigation.

Caption: Proposed pathway of NDS-induced analgesia via positive allosteric modulation of GABA-A receptors.

Caption: Experimental workflow to elucidate the analgesic mechanism of this compound.

Conclusion and Future Directions

However, a critical gap in the current understanding is the lack of direct in vitro evidence. The next essential steps for the research and development community are:

-

Electrophysiological Characterization: To confirm that NDS is a positive allosteric modulator and quantify its potency and efficacy at different GABA-A receptor subunit combinations.

-

Binding Affinity Studies: To determine if NDS binds to a known allosteric site (e.g., the benzodiazepine site) or a novel site on the receptor complex.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To correlate plasma and CNS concentrations of NDS with its analgesic effects.

-

Safety and Toxicology Studies: To assess its off-target effects and therapeutic window.

Addressing these research questions will be paramount in advancing this compound from a promising preclinical compound to a potential clinical therapeutic for the management of pain.

References

- 1. 4.6. Chronic Constriction Injury (CCI) Model of Neuropathic Pain [bio-protocol.org]

- 2. N‐Demethylsinomenine Relieves Neuropathic Pain in Male Mice Mainly via Regulating α2‐Subtype GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]

- 4. criver.com [criver.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chondrex.com [chondrex.com]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]

- 10. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 11. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. Virally-induced expression of GABAA receptor δ subunits following their pathological loss reveals their role in regulating GABAA receptor assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GABAA receptor γ2 subunit knockdown mice have enhanced anxiety-like behavior but unaltered hypnotic response to benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Optimal Protocol to Analyze the Rat Spinal Cord Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction of Soluble and Insoluble Protein Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. GABRA2 Polyclonal Antibody (PA1-4713) [thermofisher.com]

- 19. moleculardevices.com [moleculardevices.com]

- 20. Sensitivity-to-GABA-Modulators-Is-Altered-in-the-NPC-Model [aesnet.org]

- 21. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Demethylsinomenine: A Technical Guide to its Anti-inflammatory Effects on Tumor Necrosis Factor-alpha (TNF-α)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-demethylsinomenine (NDSM), a primary active metabolite of the alkaloid sinomenine, has demonstrated significant anti-inflammatory and analgesic properties. This technical guide provides an in-depth analysis of the current understanding of NDSM's effects on the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade.[1] Dysregulation of TNF-α is a hallmark of numerous chronic inflammatory and autoimmune diseases. Consequently, targeting TNF-α has been a successful therapeutic strategy. This compound (NDSM) has emerged as a promising natural compound with potent anti-inflammatory effects, including the modulation of TNF-α. This guide explores the molecular mechanisms underlying NDSM's anti-TNF-α activity, providing a foundation for further research and development.

Quantitative Data on the Effects of this compound on TNF-α

The following table summarizes the available quantitative data from in vivo studies investigating the effect of this compound on TNF-α levels.

| Model System | Treatment | Tissue | Measurement Method | Effect on TNF-α | Reference |

| Spared Nerve Injury (SNI) model in male mice | NDSM (5, 10, and 20 mg/kg/day, i.p.) for 7-11 days | Spinal Cord | Western Blot | Significant reduction in TNF-α protein levels at all doses. | |

| Spared Nerve Injury (SNI) model in male mice | NDSM (5, 10, and 20 mg/kg/day, i.p.) for 7-11 days | Hypothalamus | Western Blot | Significant reduction in TNF-α protein levels at all doses. | |

| Spared Nerve Injury (SNI) model in male mice | NDSM (5, 10, and 20 mg/kg/day, i.p.) for 7-11 days | Cortex | Western Blot | Significant reduction in TNF-α protein levels at all doses. |

Putative Signaling Pathways

The anti-inflammatory effects of many natural compounds that inhibit TNF-α production are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound is still emerging, the following diagrams illustrate the established signaling cascades that are likely targets for its anti-TNF-α activity.

Figure 1. Putative inhibition of the NF-κB signaling pathway by this compound.

Figure 2. Putative inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following protocols are representative methodologies for investigating the anti-inflammatory effects of this compound on TNF-α production and related signaling pathways in a macrophage cell line model.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blotting and RT-PCR) and allowed to adhere overnight.

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle (e.g., DMSO) for 1-2 hours.

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 6 hours for RT-PCR, 24 hours for ELISA and Western blotting).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA Kit: A commercially available mouse TNF-α ELISA kit is used according to the manufacturer's instructions.

-

Procedure:

-

The microplate wells, pre-coated with a capture antibody specific for mouse TNF-α, are washed.

-

Standards and collected supernatants are added to the wells and incubated.

-

After washing, a biotin-conjugated detection antibody is added, followed by incubation.

-

The wells are washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

After another incubation and washing step, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

-

The absorbance is measured at 450 nm using a microplate reader.

-

-

Quantification: The concentration of TNF-α in the samples is determined by interpolating from a standard curve generated with recombinant mouse TNF-α.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for:

-

Phospho-p65 (NF-κB)

-

Total p65 (NF-κB)

-

Phospho-IκBα

-

Total IκBα

-

Phospho-p38 MAPK

-

Total p38 MAPK

-

Phospho-JNK

-

Total JNK

-

Phospho-ERK1/2

-

Total ERK1/2

-

β-actin (as a loading control)

-

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometric analysis is performed to quantify the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the anti-inflammatory effects of this compound.

References

N-demethylsinomenine and its Potential Role in the Regulation of IL-1β in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Currently, there is a notable absence of direct scientific literature specifically investigating the regulatory effects of N-demethylsinomenine on interleukin-1β (IL-1β) production and its underlying molecular mechanisms. This technical guide, therefore, presents a hypothetical framework based on the known anti-inflammatory properties of its parent compound, sinomenine, and the established principles of inflammatory signaling pathways. The experimental protocols and data presented herein are intended to serve as a comprehensive roadmap for future research in this promising area.

Introduction: The Inflammatory Mediator IL-1β and the Therapeutic Potential of this compound

Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the innate immune response and the pathogenesis of a wide range of inflammatory diseases.[1][2] The production and secretion of mature IL-1β are tightly regulated through a two-step process involving transcriptional activation of the IL1B gene and subsequent cleavage of the inactive precursor, pro-IL-1β, by the inflammasome complex.[3] Given its critical role in inflammation, targeting the IL-1β pathway is a key strategy in the development of novel anti-inflammatory therapeutics.

This compound is a major active metabolite of sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[4] While sinomenine has been shown to possess significant anti-inflammatory and immunosuppressive properties, including the inhibition of pro-inflammatory cytokines, the specific molecular targets of this compound are less well understood.[5] This guide explores the putative mechanisms by which this compound may regulate IL-1β and provides detailed experimental designs to investigate this hypothesis.

Proposed Mechanism of Action: Inhibition of NF-κB and the NLRP3 Inflammasome

We hypothesize that this compound attenuates IL-1β production by targeting two critical signaling hubs: the NF-κB pathway, which governs the transcription of pro-IL-1β, and the NLRP3 inflammasome, which controls the processing of pro-IL-1β into its mature, active form.

Regulation of pro-IL-1β Transcription via the NF-κB Pathway

The transcription of the IL1B gene is primarily controlled by the nuclear factor-kappa B (NF-κB) signaling pathway. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes, including IL1B. Based on the known inhibitory effects of sinomenine on NF-κB activation, it is plausible that this compound may exert a similar effect.

Caption: Proposed mechanism of this compound on the NF-κB pathway.

Inhibition of Mature IL-1β Production via the NLRP3 Inflammasome

The maturation of pro-IL-1β is mediated by the NLRP3 inflammasome, a multi-protein complex that assembles in response to various pathogen- and danger-associated molecular patterns. The activated NLRP3 inflammasome recruits and activates caspase-1, which in turn cleaves pro-IL-1β into its active, secretable form. We propose that this compound may interfere with the activation or assembly of the NLRP3 inflammasome, thereby reducing the levels of mature IL-1β.

Caption: Putative inhibitory effect of this compound on NLRP3 inflammasome.

Illustrative Data Presentation

The following tables present hypothetical quantitative data that could be expected from experiments designed to test the proposed mechanism of action of this compound.

Table 1: Hypothetical Effect of this compound on IL-1β and TNF-α Production in LPS-stimulated RAW 264.7 Macrophages

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) |

| Control | 5.2 ± 1.1 | 10.5 ± 2.3 |

| LPS (1 µg/mL) | 450.8 ± 35.2 | 850.2 ± 65.7 |

| LPS + NDS (10 µM) | 225.4 ± 20.1 | 510.6 ± 42.1 |

| LPS + NDS (50 µM) | 110.7 ± 12.5 | 250.3 ± 25.8 |

| LPS + NDS (100 µM) | 60.1 ± 8.9 | 130.9 ± 15.4 |

NDS: this compound. Data are represented as mean ± SEM.

Table 2: Hypothetical Effect of this compound on NLRP3 Inflammasome Components in LPS-primed and ATP-stimulated J774A.1 Macrophages

| Treatment Group | Caspase-1 Activity (RFU) | IL-1β in Supernatant (pg/mL) |

| Control | 105 ± 15 | 8.1 ± 1.5 |

| LPS + ATP | 1250 ± 110 | 620.5 ± 55.3 |

| LPS + ATP + NDS (10 µM) | 850 ± 75 | 410.2 ± 38.9 |

| LPS + ATP + NDS (50 µM) | 420 ± 40 | 205.7 ± 22.1 |

| LPS + ATP + NDS (100 µM) | 210 ± 25 | 98.4 ± 10.6 |

NDS: this compound; RFU: Relative Fluorescence Units. Data are represented as mean ± SEM.

Detailed Experimental Protocols

To validate the proposed hypotheses, the following detailed experimental protocols are provided.

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in a murine macrophage cell line (e.g., RAW 264.7 or J774A.1) using LPS.

Caption: Workflow for in vitro analysis of this compound.

Materials:

-

RAW 264.7 or J774A.1 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

96-well and 6-well tissue culture plates

-

ELISA kits for murine IL-1β and TNF-α

-

Reagents for RNA extraction, cDNA synthesis, and qPCR

-

Antibodies for Western blotting (p-IκB, IκB, NLRP3, Caspase-1, β-actin)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for cytokine assays or in 6-well plates at 1 x 10^6 cells/well for RNA and protein analysis. Allow cells to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control. Incubate for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to the appropriate wells.

-

Incubation: Incubate the plates for 24 hours for cytokine analysis or for shorter time points for signaling pathway analysis (e.g., 30 minutes for IκB phosphorylation).

-

Sample Collection and Analysis:

-

ELISA: Collect the cell culture supernatants and measure the concentrations of IL-1β and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

-

qPCR: Wash the cells in 6-well plates with PBS and lyse them for RNA extraction. Synthesize cDNA and perform quantitative PCR to determine the relative expression of Il1b mRNA, normalized to a housekeeping gene.

-

Western Blotting: Lyse the cells and determine protein concentration. Perform SDS-PAGE and Western blotting using specific primary antibodies against phosphorylated IκB, total IκB, NLRP3, and caspase-1.

-

NLRP3 Inflammasome Activation Assay

This protocol details a two-signal method to specifically assess the effect of this compound on the NLRP3 inflammasome.

Materials:

-

J774A.1 murine macrophage cell line

-

LPS from E. coli O111:B4

-

ATP

-

This compound

-

Caspase-1 activity assay kit (fluorometric)

-

ELISA kit for murine IL-1β

Procedure:

-

Priming (Signal 1): Seed J774A.1 cells in a 96-well plate and prime with a low concentration of LPS (e.g., 200 ng/mL) for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

Inhibition: After priming, treat the cells with various concentrations of this compound for 1 hour.

-

Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

-

Analysis:

-

IL-1β Secretion: Collect the supernatants and measure mature IL-1β by ELISA.

-

Caspase-1 Activity: Lyse the cells and measure caspase-1 activity using a fluorometric assay kit according to the manufacturer's protocol.

-

Future Directions and Conclusion

The framework presented in this technical guide offers a robust starting point for elucidating the anti-inflammatory mechanisms of this compound, with a specific focus on its potential to regulate the pivotal cytokine, IL-1β. Future studies should aim to validate these hypotheses using the detailed protocols provided. Further investigations could also explore the effects of this compound in in vivo models of inflammation, such as LPS-induced systemic inflammation or models of specific inflammatory diseases. A thorough understanding of the molecular targets of this compound will be crucial for its potential development as a novel therapeutic agent for a range of inflammatory disorders. The lack of direct evidence underscores the significant opportunity for novel research in this area.

References

- 1. Role of interleukin-1β during pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tmem178 negatively regulates IL-1β production through inhibition of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct regulatory mechanisms control proinflammatory cytokines IL-18 and IL-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N-demethylsinomenine Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of N-demethylsinomenine (NDSM), an active metabolite of sinomenine, in mouse models. The primary application of NDSM in preclinical research is the investigation of its analgesic properties in various pain models.

Introduction

This compound is a natural compound isolated from Sinomenium acutum and the major metabolite of sinomenine.[1] It has demonstrated significant anti-allodynic and analgesic effects in mouse models of postoperative, neuropathic, and inflammatory pain.[2][3] Its primary mechanism of action is mediated through the γ-aminobutyric acid type A (GABAA) receptor, distinguishing it from traditional opioid analgesics.[1][3] This makes NDSM a promising candidate for the development of novel non-opioid pain therapeutics.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in rodents.

Table 1: In Vivo Efficacy of this compound in Mice

| Pain Model | Administration Route | Dose Range (mg/kg) | Effect | Citation |

| Postoperative Pain | Subcutaneous (s.c.) | 10-40 | Dose-dependent relief of mechanical allodynia | [2] |

| Neuropathic Pain (CCI) | Intraperitoneal (i.p.) | 10-40 | Dose-dependent attenuation of mechanical allodynia | [3] |

| Inflammatory Pain (CFA) | Intraperitoneal (i.p.) | 10-40 | Dose-dependent attenuation of mechanical allodynia | [3] |

| Neuropathic Pain (SNI) | Intraperitoneal (i.p.) | 5, 10, 20 | Significant improvement in mechanical hyperalgesia threshold at 10 mg/kg | [4] |

CCI: Chronic Constriction Injury; CFA: Complete Freund's Adjuvant; SNI: Spared Nerve Injury.

Table 2: Pharmacokinetic Parameters of this compound in Rats (for reference)

| Administration Route | Dose (mg/kg) | Tmax (h) | T1/2z (h) | Vz (L/kg) | Absolute Bioavailability (%) | Citation |

| Intravenous (i.v.) | 0.5, 1, 2 | - | 1.55–1.73 | 5.62–8.07 | - | [5][6] |

| Intragastric (i.g.) | 10, 20, 40 | 3 | - | - | 30.46 | [5][7] |

Note: Pharmacokinetic data is from studies in rats and should be considered as a reference for mouse studies.

Experimental Protocols

Protocol 1: Evaluation of Analgesic Efficacy in a Mouse Model of Inflammatory Pain

This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent assessment of this compound's analgesic effects.

Materials:

-

This compound

-

Vehicle (e.g., normal saline with 10% Tween-80 and 10% DMSO)

-

Complete Freund's Adjuvant (CFA)

-

Male C57BL/6 mice (or other appropriate strain)

-

Syringes and needles for injection

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Animal Acclimation: Acclimate mice to the housing and experimental conditions for at least 7 days prior to the experiment.[4]

-

Baseline Measurement: Measure the baseline paw withdrawal threshold (PWT) for each mouse using von Frey filaments.

-

Induction of Inflammatory Pain: Inject 20 µL of CFA subcutaneously into the plantar surface of the right hind paw of each mouse. Mice in the vehicle control group receive an equal volume of normal saline.[4]

-

Drug Administration: 24 hours after CFA injection, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to the respective groups of mice.[4]

-

Assessment of Mechanical Allodynia: Measure the PWT at various time points after drug administration (e.g., 1, 1.5, 2, and 4 hours) to determine the onset and duration of the analgesic effect.[1] For chronic studies, NDSM can be administered daily for a period of 7 to 14 days, with PWT measured 1.5 hours after each administration.[8]

Protocol 2: Investigation of the Mechanism of Action using a GABAA Receptor Antagonist

This protocol details how to investigate the involvement of GABAA receptors in the analgesic effect of this compound.

Materials:

-

This compound (40 mg/kg)

-

Bicuculline (selective GABAA receptor antagonist)

-

Vehicle solutions

-

Mice with induced pain (e.g., CFA or CCI model)

-

Von Frey filaments

Procedure:

-

Induce Pain Model: Establish a pain model in mice as described in Protocol 1 or by using the Chronic Constriction Injury (CCI) model.

-

Antagonist Pretreatment: 10 minutes prior to the administration of this compound, administer bicuculline (at an appropriate dose) to a group of mice.[3] Another group should receive the vehicle for bicuculline.

-

This compound Administration: Administer this compound (40 mg/kg, i.p.) to the mice.[3]

-

Behavioral Assessment: Measure the PWT at regular intervals after this compound administration.

-

Data Analysis: Compare the analgesic effect of this compound in the presence and absence of bicuculline. A significant reduction or complete blockade of the anti-allodynic effect by bicuculline indicates the involvement of GABAA receptors.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound-induced analgesia.

Caption: General experimental workflow for evaluating this compound in mouse pain models.

Caption: this compound-induced mast cell activation via the MRGPRX2 signaling pathway.[9]

References

- 1. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-allodynic effects of this compound, an active metabolite of sinomenine, in a mouse model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N‐Demethylsinomenine Relieves Neuropathic Pain in Male Mice Mainly via Regulating α2‐Subtype GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method [frontiersin.org]

- 6. Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice [ouci.dntb.gov.ua]

- 8. scispace.com [scispace.com]

- 9. This compound metabolite and its prototype sinomenine activate mast cells via MRGPRX2 and aggravate anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated UPLC-MS/MS Method for the Quantification of N-demethylsinomenine in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract N-demethylsinomenine (NDSM), an active demethylated metabolite of sinomenine, has shown significant potential as a novel analgesic for various pain models.[1][2][3] To facilitate its preclinical development, a robust and sensitive bioanalytical method is essential for pharmacokinetic studies. This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of NDSM in rat plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and offers high sensitivity, precision, and accuracy over a linear range of 3 to 1000 ng/mL.[1][2] All validation parameters, including precision, accuracy, recovery, matrix effect, and stability, meet the criteria outlined in regulatory guidelines for bioanalytical method validation.[1][2]

Experimental Protocols

Materials and Reagents

-

This compound (NDSM) reference standard

-

Metronidazole (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Acetic acid (HPLC grade)

-

Ammonium acetate (HPLC grade)

-

Sodium Hydroxide (NaOH)

-

Ultrapure water

-

Control rat plasma (with anticoagulant)

Instrumentation and UPLC-MS/MS Conditions

A UPLC system coupled with a tandem mass spectrometer was used for the analysis.[1] The chromatographic separation was achieved on a ZORBAX C18 column.[1][2] The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific ion transitions for NDSM and the internal standard.[1][2]

Table 1: UPLC and Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| UPLC System | |

| Column | ZORBAX C18 |

| Mobile Phase A | 0.35% Acetic acid-10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 75% Acetonitrile / 25% Aqueous Phase[1][2] |

| Flow Rate | Not specified, typical for UPLC |

| Injection Volume | Not specified |

| Column Temperature | Not specified |

| Run Time | 6 minutes[1] |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (NDSM) | m/z 316 → 239[1] |

| MRM Transition (IS) | m/z 172 → 128[1] |

| Source Temperature | Not specified |

| Gas Flow Rates | Not specified |

Preparation of Standards and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of NDSM and Metronidazole (IS) in a suitable solvent (e.g., methanol or acetonitrile).

-

Working Solutions: Prepare a series of NDSM working solutions by serially diluting the stock solution to create calibration standards. Prepare separate working solutions for low, medium, and high concentration QC samples.

-

Calibration Standards: Spike 100 µL of blank rat plasma with the appropriate NDSM working solutions to achieve final concentrations ranging from 3 to 1000 ng/mL.[1]

-

QC Samples: Prepare QC samples in blank plasma at three concentration levels (e.g., low, medium, and high) in the same manner as the calibration standards.

Plasma Sample Preparation Protocol (Liquid-Liquid Extraction)

The sample preparation involves a liquid-liquid extraction using ethyl acetate to isolate NDSM and the IS from the plasma matrix.[1][2]

Figure 1. Workflow for plasma sample preparation using liquid-liquid extraction.

Method Validation Data

The UPLC-MS/MS method was fully validated according to regulatory guidelines.[1]

Specificity, Linearity, and Lower Limit of Quantification (LLOQ)

Specificity was confirmed by analyzing blank plasma samples, which showed no significant interference at the retention times of NDSM (4.5 min) and the IS (4.8 min).[1] The method demonstrated excellent linearity over the established concentration range.

Table 2: Linearity and Sensitivity of the Method

| Parameter | Result |

|---|---|

| Linearity Range | 3 - 1000 ng/mL[1][4] |

| Correlation Coefficient (r²) | > 0.99 (Typical) |

| LLOQ | 3 ng/mL[1][2][4] |

| Detection Limit (S/N ≥ 3) | 1 ng/mL[1] |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentrations. The results are summarized below and fall within acceptable limits.

Table 3: Summary of Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |

|---|---|---|---|---|---|

| Low | (e.g., 6 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |

| Medium | (e.g., 100 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |

| High | (e.g., 800 ng/mL) | < 15% | ± 15% | < 15% | ± 15% |

Note: Specific values were not provided in the source, but the results met the guidelines for biological analysis method validation.[1]

Extraction Recovery and Matrix Effect

The efficiency of the liquid-liquid extraction process and the influence of the plasma matrix were assessed.

Table 4: Extraction Recovery and Matrix Effect

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| NDSM | Low | Consistent & Reproducible | Minimal (within acceptable range) |

| NDSM | Medium | Consistent & Reproducible | Minimal (within acceptable range) |

| NDSM | High | Consistent & Reproducible | Minimal (within acceptable range) |

| IS | - | Consistent & Reproducible | Minimal (within acceptable range) |

Note: The results met the criteria presented in the guidelines for validation of biological analysis methods.[1]

Stability

The stability of NDSM in rat plasma was evaluated under various storage and handling conditions to ensure sample integrity during analysis.

Table 5: Stability of this compound in Rat Plasma

| Condition | Duration | Stability Result |

|---|---|---|

| Short-Term (Room Temp) | (e.g., 4 hours) | Stable |

| Long-Term Storage | (e.g., -80°C for 30 days) | Stable |

| Freeze-Thaw Cycles | (e.g., 3 cycles) | Stable |

| Post-Preparative (Autosampler) | (e.g., 24 hours) | Stable |

Note: All stability results met the acceptance criteria as per bioanalytical validation guidelines.[1]

Application in a Preclinical Pharmacokinetic Study

This validated method was successfully applied to characterize the pharmacokinetic profile of NDSM in rats following intravenous (i.v.) and intragastric (i.g.) administration.[1][2]

Table 6: Key Pharmacokinetic Parameters of NDSM in Rats

| Administration Route | Dose (mg/kg) | Tmax (h) | T₁/₂ (h) | Vz (L/kg) | Absolute Bioavailability (%) |

|---|---|---|---|---|---|

| Intravenous (i.v.) | 0.5, 1, 2 | N/A | 1.55 - 1.73[1][2] | 5.62 - 8.07[1][2] | N/A |

| Intragastric (i.g.) | 10, 20, 40 | ~3.0[1][2] | - | - | 30.46%[1][2] |

The results indicated that NDSM exhibits rapid elimination and extensive tissue distribution after intravenous administration.[1][2] Following oral administration, the mean absolute bioavailability was found to be 30.46%.[1][2]

Metabolic Context of this compound

NDSM is a major active metabolite of sinomenine, an alkaloid used in traditional medicine.[3][5] The metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Figure 2. Metabolic conversion of Sinomenine to this compound.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in plasma.[4] Its successful validation and application in a preclinical pharmacokinetic study demonstrate its suitability for supporting the drug development process of NDSM as a potential new analgesic.[1][3]

References

- 1. Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Investigation of preclinical pharmacokinetics of this compound, a potential novel analgesic candidate, using an UPLC-MS/MS quantification method [frontiersin.org]

- 5. Metabolic mechanism and anti-inflammation effects of sinomenine and its major metabolites this compound and sinomenine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Chronic Constriction Injury (CCI) Model for Preclinical Evaluation of N-demethylsinomenine

Audience: Researchers, scientists, and drug development professionals.

Introduction Neuropathic pain, a chronic condition resulting from nerve damage, presents a significant clinical challenge with limited effective treatments.[1] Preclinical animal models are crucial for understanding the pathophysiology of neuropathic pain and for screening novel therapeutic compounds.[2] The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely utilized and robust rodent model that mimics many features of human neuropathic pain, including mechanical allodynia and thermal hyperalgesia.[3][4][5] This model is established by placing loose ligatures around the common sciatic nerve, leading to inflammation, partial nerve injury, and subsequent pain hypersensitivity.[3][6][7][8]

N-demethylsinomenine (NDSM), an active metabolite of sinomenine, has demonstrated significant analgesic efficacy in various preclinical pain models.[1][9][10] Its mechanism is believed to involve the modulation of GABA-A receptors and the suppression of neuroinflammatory processes.[9][10][11][12] Specifically, studies suggest NDSM can reverse the downregulation of the GABA-A receptor α2 subunit (GABRA2) and inhibit the upregulation of pro-inflammatory cytokines like TNF-α and IL-1β in the spinal cord following nerve injury.[1][9]

These application notes provide detailed protocols for establishing the CCI model in rats, administering this compound, and assessing its therapeutic potential through behavioral and molecular analyses.

Experimental Protocols

Animal Model and Housing

-

Species: Male Sprague-Dawley rats.[6]

-

Housing: Animals should be group-housed in a temperature-controlled environment with a 12-hour light/dark cycle.[7][8] Provide additional bedding to minimize discomfort to the affected paw.[7][8] Food and water should be available ad libitum.

-

Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before any experimental procedures.

Chronic Constriction Injury (CCI) Surgical Protocol

This protocol is adapted from the method originally described by Bennett and Xie.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent, such as Ketamine/Xylazine cocktail (e.g., 75-100 mg/kg Ketamine + 5-10 mg/kg Xylazine, IP) or isoflurane inhalation (up to 5% for induction, 1-3% for maintenance).[13] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

-

Surgical Preparation: Shave the lateral aspect of the mid-thigh on the chosen side (e.g., left) and sterilize the skin with an antiseptic solution. Place the animal on a sterile surgical drape.

-

Sciatic Nerve Exposure: Make a small skin incision (~1.5 cm) at the mid-thigh level. Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.[3][14]

-

Ligation: Proximal to the sciatic nerve's trifurcation, carefully place four loose ligatures (4-0 chromic gut suture) around the nerve at approximately 1 mm intervals.[2][3][14] The ligatures should be tightened just enough to cause a slight constriction of the nerve diameter without arresting epineural blood flow.[3]

-

Wound Closure: Close the muscle layer with sutures (e.g., 5-0 absorbable suture) and the skin incision with wound clips or sutures.[7][8]

-

Sham Operation: For the sham control group, perform the identical surgical procedure, including nerve exposure, but do not place the ligatures.[14]

-

Post-Operative Care:

-

Administer post-operative analgesia as required by institutional guidelines, though some protocols note that analgesia is not provided to avoid interference with pain phenotype assessment.[7][8]

-

Allow the animals to recover on a heating pad until they regain sternal recumbency.

-

Monitor the animals daily for signs of distress, infection, and general well-being.

-

The development of pain hypersensitivity typically begins within a few days and is robust for at least one month.[3] Behavioral testing can commence after a recovery period of 3-7 days.[6][7]

-

Experimental Groups and this compound Administration

-

Experimental Groups:

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., normal saline with 10% Tween-80 and 10% DMSO).[1]

-

Administer the drug or vehicle via intraperitoneal (i.p.) injection.[1]

-

Administration can be acute or chronic (e.g., once daily for 7-14 consecutive days).[1][11] Behavioral testing should be conducted at the time of peak drug effect, which for NDSM is approximately 1-1.5 hours post-administration.[1][11]

-

Behavioral Assessments for Neuropathic Pain

Conduct baseline testing before surgery and then at regular intervals post-surgery (e.g., days 3, 7, 14, 21).

-

Mechanical Allodynia (von Frey Test):

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for 15-20 minutes.

-

Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (injured) hind paw.

-

Begin with a filament in the middle of the force range and record the response. A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The PWT is a measure of mechanical sensitivity; a lower threshold indicates increased pain sensitivity (allodynia).[2]

-

-

Thermal Hyperalgesia (Hargreaves Plantar Test):

-

Place the animal in a plastic chamber on a heated glass floor and allow it to acclimate.

-

Position a radiant heat source underneath the plantar surface of the ipsilateral hind paw.

-

Measure the time it takes for the animal to withdraw its paw (paw withdrawal latency, PWL). A shorter latency indicates increased sensitivity to heat (hyperalgesia).[3]

-

A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

-

Molecular Analysis

At the end of the study, euthanize the animals and collect relevant tissues.

-

Tissue Collection: Anesthetize the animals deeply. Perform a laminectomy to collect the lumbar spinal cord (L4-L6 segments) and dissect the corresponding dorsal root ganglia (DRG).

-

Tissue Processing: Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Western Blotting / ELISA: Homogenize the tissue samples to extract proteins. Use Western Blotting or ELISA to quantify the expression levels of key proteins:

Data Presentation

Quantitative data should be presented in a clear, tabular format. Data are typically expressed as mean ± standard error of the mean (SEM).

Table 1: Effect of this compound on Mechanical Allodynia (Paw Withdrawal Threshold, g)

| Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI | Day 21 Post-CCI |

|---|---|---|---|---|

| Sham + Vehicle | 14.5 ± 1.2 | 14.2 ± 1.1 | 13.9 ± 1.3 | 14.0 ± 1.2 |

| CCI + Vehicle | 14.3 ± 1.1 | 2.5 ± 0.4 | 2.1 ± 0.3 | 2.3 ± 0.5 |

| CCI + NDSM (10 mg/kg) | 14.6 ± 1.3 | 5.1 ± 0.6 | 5.8 ± 0.7 | 6.2 ± 0.8 |

| CCI + NDSM (20 mg/kg) | 14.4 ± 1.2 | 7.9 ± 0.8 | 8.5 ± 0.9 | 9.1 ± 1.0 |

| CCI + NDSM (40 mg/kg) | 14.5 ± 1.1 | 10.2 ± 1.0 | 11.5 ± 1.1 | 12.3 ± 1.2 |

Table 2: Effect of this compound on Thermal Hyperalgesia (Paw Withdrawal Latency, s)

| Group | Baseline | Day 7 Post-CCI | Day 14 Post-CCI | Day 21 Post-CCI |

|---|---|---|---|---|

| Sham + Vehicle | 10.5 ± 0.8 | 10.2 ± 0.7 | 10.1 ± 0.9 | 10.3 ± 0.8 |

| CCI + Vehicle | 10.3 ± 0.7 | 4.1 ± 0.5 | 3.8 ± 0.4 | 4.0 ± 0.6 |

| CCI + NDSM (10 mg/kg) | 10.4 ± 0.8 | 5.9 ± 0.6 | 6.4 ± 0.7 | 6.8 ± 0.7 |

| CCI + NDSM (20 mg/kg) | 10.2 ± 0.9 | 7.1 ± 0.7 | 7.8 ± 0.8 | 8.2 ± 0.9 |

| CCI + NDSM (40 mg/kg) | 10.3 ± 0.7 | 8.5 ± 0.8 | 9.2 ± 0.9 | 9.6 ± 1.0 |

Table 3: Molecular Changes in Spinal Cord Tissue (Day 21)

| Group | Relative TNF-α Expression | Relative IL-1β Expression | Relative GABRA2 Expression |

|---|---|---|---|

| Sham + Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.09 |

| CCI + Vehicle | 3.52 ± 0.25 | 3.15 ± 0.21 | 0.45 ± 0.06 |

| CCI + NDSM (20 mg/kg) | 1.89 ± 0.18 | 1.75 ± 0.16 | 0.78 ± 0.08 |

| CCI + NDSM (40 mg/kg) | 1.21 ± 0.15 | 1.15 ± 0.14 | 0.91 ± 0.07 |

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 3. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of three rodent neuropathic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of the chronic constriction injury of the partial sciatic nerve model to assess acupuncture analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdbneuro.com [mdbneuro.com]

- 7. criver.com [criver.com]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. This compound Relieves Neuropathic Pain in Male Mice Mainly via Regulating α2-Subtype GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N‐Demethylsinomenine Relieves Neuropathic Pain in Male Mice Mainly via Regulating α2‐Subtype GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. This compound, an active metabolite of sinomenine, attenuates chronic neuropathic and inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. louisville.edu [louisville.edu]

- 14. Establishment of the chronic constriction injury (CCI) neuropathic pain model in rats [bio-protocol.org]

Application Notes and Protocols: N-demethylsinomenine in the CFA-Induced Inflammatory Pain Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the complete Freund's adjuvant (CFA)-induced inflammatory pain model and the application of N-demethylsinomenine (NDS) as a potential therapeutic agent. Detailed protocols for model induction, behavioral testing, and histological analysis are provided, along with a summary of the key signaling pathways involved.

Introduction to the CFA-Induced Inflammatory Pain Model